Acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1)

Description

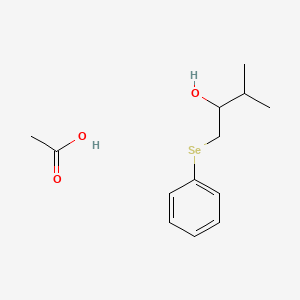

Acetic acid–3-methyl-1-(phenylselanyl)butan-2-ol (1/1) is an organic compound that combines the properties of acetic acid, a carboxylic acid, with 3-methyl-1-(phenylselanyl)butan-2-ol, an alcohol derivative

Properties

CAS No. |

834882-62-1 |

|---|---|

Molecular Formula |

C13H20O3Se |

Molecular Weight |

303.27 g/mol |

IUPAC Name |

acetic acid;3-methyl-1-phenylselanylbutan-2-ol |

InChI |

InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4) |

InChI Key |

KMAMJUVWCBOHJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3-methyl-1-(phenylselanyl)butan-2-ol typically involves the following steps:

Formation of 3-methyl-1-(phenylselanyl)butan-2-ol: This can be achieved through the reaction of 3-methyl-2-butanone with

Biological Activity

Acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Biological Activity Overview

The biological activity of acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1) has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 14 | 100 |

Anti-inflammatory Properties

Acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1) has also demonstrated anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Potential Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves activation of caspases and modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1):

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Anti-inflammatory Effects : In a controlled trial involving animal models, administration of the compound resulted in reduced swelling and pain in induced inflammatory conditions compared to untreated groups.

- Anticancer Potential : A recent investigation into its effects on human cancer cell lines revealed that treatment with acetic acid--3-methyl-1-(phenylselanyl)butan-2-ol (1/1) led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.